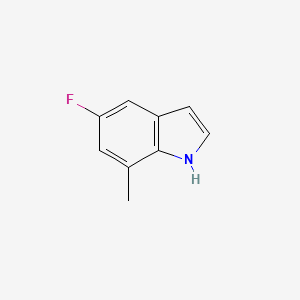

5-Fluoro-7-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGJXOWMYWXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694608 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-52-8 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole Scaffold in Contemporary Chemical and Biological Research

The indole (B1671886) scaffold is a fundamental structural motif found in a wide range of biologically active compounds, making it a subject of enduring interest in chemical and biological research. nih.govnih.gov Its prevalence in nature, from essential biomolecules to complex alkaloids, underscores its evolutionary significance and diverse functional capacity. bohrium.com

In medicinal chemistry, the indole nucleus is considered a "privileged structure" due to its ability to bind to a variety of biological receptors with high affinity. wisdomlib.org This has led to the development of a multitude of indole-containing drugs with applications across various therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents. nih.govmdpi.com The indole ring's aromaticity and the presence of a hydrogen-bond-donating NH group are key features that facilitate interactions with biological targets. jchr.org

The versatility of the indole scaffold also extends to its synthetic tractability. The indole ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties and the exploration of structure-activity relationships (SAR). This adaptability has enabled chemists to design and synthesize novel indole derivatives with tailored biological activities.

Strategic Incorporation of Fluorine in Bioactive Indole Systems

The introduction of fluorine into bioactive molecules, a strategy known as fluorination, has become a cornerstone of modern drug design. nih.govnih.gov Fluorine's unique properties can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

The high electronegativity of fluorine can alter the electronic properties of the indole (B1671886) ring, influencing its reactivity and interactions with biological targets. researchgate.net Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, often results in minimal steric perturbation, allowing the modified molecule to retain its binding affinity for its target. tandfonline.com

A key advantage of fluorination is the increased metabolic stability it can confer upon a molecule. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This can lead to a longer biological half-life and improved therapeutic efficacy. The strategic placement of fluorine can also block sites of metabolic oxidation, further enhancing the drug's stability.

In the context of indole-based compounds, fluorination has been successfully employed to enhance their therapeutic potential. For instance, fluorinated indoles have shown promise as selective human 5-HT1D receptor ligands for the treatment of migraines. tandfonline.com The incorporation of fluorine can also modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, and excretion. rsc.org

Overview of Research Trajectory for 5 Fluoro 7 Methyl 1h Indole

Established Synthetic Pathways for the this compound Core Structure

The construction of the this compound framework relies on classical and modern indole (B1671886) synthesis methodologies, each adapted to accommodate the specific substitution pattern.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a venerable and highly reliable method for indole formation, remains a primary route for preparing substituted indoles. smolecule.comwikipedia.org This acid-catalyzed reaction involves the cyclization of an appropriately substituted arylhydrazine with an aldehyde or ketone. smolecule.comwikipedia.org For the synthesis of this compound, this would involve the reaction of (4-fluoro-2-methylphenyl)hydrazine (B1592309) with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation. wikipedia.org The reaction is typically promoted by Brønsted acids like polyphosphoric acid, or Lewis acids such as zinc chloride or boron trifluoride. smolecule.com The robustness and scalability of the Fischer synthesis make it a favored method in industrial applications for producing various indole derivatives. diva-portal.org

Leimgruber-Batcho Indole Synthesis Approaches

The Leimgruber-Batcho indole synthesis offers an efficient and high-yielding alternative to the Fischer synthesis and is particularly popular in the pharmaceutical industry. wikipedia.orgwikipedia.orgclockss.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative. wikipedia.org To produce this compound, the starting material would be 4-fluoro-2-methyl-1-nitrobenzene. This is reacted with an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgclockss.org The subsequent step is a reductive cyclization of this enamine to form the indole ring. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org This method is advantageous due to the commercial availability of many ortho-nitrotoluenes and the mild reaction conditions that generally lead to high yields. wikipedia.org

Alternative Annulation and Cyclization Strategies for Indole Formation

Beyond the classical methods, other cyclization strategies have been developed for indole synthesis. These can include transition metal-free cyclizations of alkynes. For instance, ortho-alkynylanilines can undergo cyclization promoted by a base like potassium tert-butoxide in DMSO to yield 2-substituted indoles. chim.it Another approach involves the electrophilic cyclization of ortho-alkynylanilines using reagents like iodine, which activates the alkyne for nucleophilic attack by the aniline (B41778) nitrogen. chim.it Palladium-catalyzed reactions, such as the intramolecular cyclization of ortho-haloanilines with alkynes (a variation of the Larock indole synthesis), provide another powerful tool for constructing the indole core. These modern methods often offer greater functional group tolerance and regioselectivity.

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at several positions to create a diverse range of derivatives.

Substitutions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring can be readily functionalized. Alkylation at the N1 position is a common transformation, typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov For example, N-methylation can be accomplished using methyl iodide. smolecule.com Another important reaction is N-acylation, where an acyl group is introduced onto the indole nitrogen. This can be achieved using an acid chloride or anhydride. A specific example is the addition of a tosyl group using p-toluenesulfonyl chloride in the presence of NaH, which serves as a protecting group and can influence the reactivity of other positions on the indole ring. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide, NaH | N-Alkyl-5-fluoro-7-methyl-1H-indole | nih.gov |

| N-Tosylation | p-Toluenesulfonyl chloride, NaH | 1-Tosyl-5-fluoro-7-methyl-1H-indole | nih.gov |

Transformations at the C2 Position

While indoles typically undergo electrophilic substitution at the C3 position, transformations at the C2 position are also crucial for creating diverse derivatives. okayama-u.ac.jp Direct C2 functionalization can be challenging but has been achieved through various methods. One approach involves the formation of an indolium intermediate under acidic conditions, which can then be attacked by a nucleophile at the C2 position. okayama-u.ac.jp The use of a Lewis acid like boron trifluoride etherate in conjunction with a fluoroalcohol can promote such nucleophilic additions. okayama-u.ac.jp

Another strategy is the direct C2-alkynylation of indoles, which can be achieved using a hypervalent iodine reagent and a palladium(II) catalyst. epfl.ch This method allows for the introduction of an alkyne group specifically at the C2 position. epfl.ch Furthermore, electrochemical methods have been developed for the site-selective amination of a methyl group at the C2 position of an indole. rsc.org For a 2,7-dimethyl-5-fluoroindole derivative, this would involve the selective cleavage of a C(sp³)–H bond on the C2-methyl group and the formation of a new carbon-nitrogen bond. rsc.org

| Transformation | Key Reagents/Method | Product Feature | Reference |

| C2-Nucleophilic Addition | Lewis acid (e.g., BF3·OEt2), Fluoroalcohol | C2-Substituted indoline | okayama-u.ac.jp |

| C2-Alkynylation | Hypervalent iodine reagent, Pd(II) catalyst | 2-Alkynyl-5-fluoro-7-methyl-1H-indole | epfl.ch |

| C2-Methyl Amination | Electrochemical oxidation | 2-(Aminomethyl)-5-fluoro-7-methyl-1H-indole | rsc.org |

Modifications at the C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, a primary site for electrophilic substitution and other functionalizations. For this compound and its derivatives, various methods have been developed to introduce a wide range of substituents at this position, which is often crucial for modulating biological activity.

One of the most common C3 modifications is alkylation. A simple and efficient method for the C3-alkylation of indoles, including those with electron-withdrawing groups like fluorine, involves a Friedel-Crafts-type reaction. For instance, the reaction of indoles with maleimides catalyzed by Lewis acids such as BF3-OEt2 provides 3-indolylsuccinimides in excellent yields under mild conditions. mdpi.com This method has been shown to be effective for 5-fluoroindole (B109304), yielding compounds like 3-(5-Fluoro-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. mdpi.com Another metal-free approach utilizes a Cs2CO3/Oxone®-mediated system for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This reaction proceeds via a hydrogen autotransfer-type mechanism and has been successfully applied to 7-fluoroindole, demonstrating its utility for functionalizing halogenated indoles. chemrxiv.org

Direct C-H functionalization offers a modern and atom-economical route to C3-substituted indoles. Palladium-catalyzed C-H arylation can be directed to various positions on the indole ring. While C4-arylation has been demonstrated for 3-acetyl-7-fluoro-1H-indole, this reaction involves an unusual domino C4-arylation/3,2-carbonyl migration, ultimately moving the acetyl group from the C3 position to C2. nih.govacs.org

Furthermore, the synthesis of key intermediates, such as 3-bromo-7-fluoro-5-methyl-1-tosyl-1H-indole, provides a versatile handle for subsequent C3 modifications. nih.gov This bromo-derivative can be prepared by the direct bromination of 7-fluoro-5-methyl-1-tosyl-1H-indole using N-Bromosuccinimide (NBS). nih.gov The resulting C3-bromo indole is a valuable precursor for introducing various functionalities through cross-coupling reactions.

A summary of representative C3 modification reactions is presented below.

| Reaction Type | Indole Substrate | Reagents and Conditions | Product Example | Yield | Reference |

| C3-Alkylation | 5-Fluoro-1H-indole | N-phenylmaleimide, BF3-OEt2, CH2Cl2, rt | 3-(5-Fluoro-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 74% | mdpi.com |

| C3-Alkylation | 7-Fluoroindole | Pyridin-2-ylmethanol, Cs2CO3, Oxone®, 1,4-dioxane, 90 °C | 3-((Pyridin-2-yl)methyl)-7-fluoro-1H-indole | - | chemrxiv.org |

| Bromination | 7-Fluoro-5-methyl-1-tosyl-1H-indole | N-Bromosuccinimide (NBS), CH2Cl2, rt | 3-Bromo-7-fluoro-5-methyl-1-tosyl-1H-indole | 68% | nih.gov |

| C4-Arylation / Carbonyl Migration | 3-Acetyl-7-fluoro-1H-indole | Iodoarenes, Pd(OAc)2, AgOAc, HFIP/TFA, 120 °C | 2-Acetyl-4-aryl-7-fluoro-1H-indole | 73% | acs.org |

Regioselective Manipulations Involving the Fluoro and Methyl Groups

The substituents on the benzenoid ring of this compound, namely the C5-fluoro and C7-methyl groups, play a crucial role in directing further chemical transformations. Their electronic and steric properties influence the regioselectivity of electrophilic substitution and other reactions on the benzene (B151609) portion of the indole nucleus.

The Fischer indole synthesis, a foundational method for creating the indole core, can be strategically employed to produce regioselectively substituted indoles. The reaction of an appropriately substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions can be highly regioselective. For example, the reaction of a substituted hydrazine with phenylacetaldehyde (B1677652) under Fischer conditions was remarkably regioselective, favoring the 5,6-disubstituted indole over the 4,5-isomer in a greater than 5-to-1 ratio. nih.gov This highlights the potential to control the initial placement of substituents like fluorine and methyl groups.

Post-synthesis modifications on the indole scaffold also demonstrate regioselective control. Direct C-H iodination of the indole ring is a powerful tool for introducing a halogen handle for further chemistry, such as cross-coupling reactions. For instance, a regioselective C5-H direct iodination has been developed. rsc.org While this method was demonstrated on various substituted indoles, including 7-methyl-1H-indole-3-carbaldehyde, the presence of the fluorine at C5 in the target compound would block this specific transformation, but it illustrates the principle of regioselective C-H functionalization on the benzene ring. rsc.org

Palladium-catalyzed C-H functionalization has been used to achieve arylation at the C4 position of 3-acetyl-7-fluoro-1H-indole. acs.org In this case, the reaction is directed to the C4 position, which is adjacent to the fluorine-bearing carbon, showcasing the influence of the existing substitution pattern on the reaction's outcome. Similarly, regioselective bromination at the C7 position of 5-fluoroindole can be achieved using electrophilic brominating agents, where the electron-withdrawing fluorine at C5 directs the incoming electrophile to the para position (C7).

The table below summarizes key regioselective reactions.

| Reaction Type | Indole Substrate | Reagents and Conditions | Position(s) Functionalized | Key Finding | Reference |

| C-H Arylation | 3-Acetyl-7-fluoro-1H-indole | Iodoarenes, Pd(OAc)2, AgOAc | C4 | The reaction proceeds regioselectively at the C4 position. | acs.org |

| Bromination | 5-Fluoroindole | Br₂, FeBr₃, CH2Cl2 | C7 | The electron-withdrawing C5-fluoro group directs electrophilic attack to the C7 position. | |

| Fischer Indole Synthesis | Substituted Phenylhydrazine | Phenylacetaldehyde, EtOH, reflux | 5,6- vs 4,5- | The reaction can be highly regioselective in forming the indole core. | nih.gov |

| Iodination | 7-Methyl-1H-indole-3-carbaldehyde | I₂, Ag₂O, CH₂Cl₂ | C5 | Direct C-H iodination occurs selectively at the C5 position. | rsc.org |

Green Chemistry and Sustainable Synthesis Considerations for this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like indole derivatives to reduce environmental impact and improve efficiency. These strategies focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient processes.

One significant advancement is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. A mild and efficient protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed using a K2CO3/n-Bu4PBr catalytic system in water, which avoids the need for column chromatography and allows for the reusability of the catalyst. nih.gov Similarly, phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used to prepare indole derivatives in water under mild conditions. openmedicinalchemistryjournal.com

Catalyst-free and solvent-free reactions represent another important green approach. The synthesis of indole derivatives has been achieved by reacting indoles with substituted benzaldehydes under visible light irradiation without any catalyst or solvent, making the process economical and environmentally benign. openmedicinalchemistryjournal.com The use of recyclable solid acid catalysts, such as cellulose (B213188) sulfuric acid, also aligns with green chemistry principles by simplifying product isolation and reducing waste. openmedicinalchemistryjournal.com Polyethylene glycol (PEG) has been employed as a recyclable, non-toxic reaction medium and promoter for catalyst-free synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly reduce reaction times and improve yields. tandfonline.com The Fischer indole process, for example, can be performed using microwave irradiation to rapidly produce indole derivatives in high yields. openmedicinalchemistryjournal.com This method is considered an effective and fast route for the regioselective synthesis of these compounds. openmedicinalchemistryjournal.com

| Green Chemistry Approach | Methodology | Key Advantages | Applicability to Indole Synthesis | Reference |

| Alternative Solvents | Use of water as a reaction medium with a phase-transfer catalyst. | Non-toxic, non-flammable, reduced waste, potential for catalyst recycling. | Synthesis of C3-functionalized indoles. nih.gov | nih.govopenmedicinalchemistryjournal.com |

| Alternative Solvents | Use of Polyethylene Glycol (PEG) as a reaction medium. | Recyclable, non-toxic, promotes catalyst-free reactions. | Catalyst-free synthesis of 3-substituted indoles. | openmedicinalchemistryjournal.com |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). | Reduced reaction times, improved yields, lower energy consumption. | Fischer indole synthesis and synthesis of various substituted indoles. tandfonline.com | openmedicinalchemistryjournal.comtandfonline.com |

| Catalyst-Free Conditions | Reactions under visible light irradiation without solvent. | Eliminates catalyst cost and toxicity, simplifies purification, reduces waste. | Synthesis of bis(indolyl)methanes from indoles and aldehydes. | openmedicinalchemistryjournal.com |

| Recyclable Catalysts | Use of solid acid catalysts like cellulose sulfuric acid. | Non-hygroscopic, reusable, easy to handle, simplifies workup. | Synthesis of bis(indolyl)methanes under solvent-free conditions. | openmedicinalchemistryjournal.com |

Challenges and Optimization in Large-Scale Synthesis of this compound Analogues

Translating a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including cost, safety, scalability of reagents and equipment, and process robustness. The large-scale synthesis of this compound analogues requires careful optimization of reaction conditions to ensure efficiency, purity, and economic viability.

Purification is another major challenge in large-scale synthesis. While silica (B1680970) gel chromatography is standard in the lab, it is often impractical and costly for industrial production. Therefore, developing processes where the final product can be isolated by crystallization is highly preferred as it enhances purity and is more scalable.

For industrial-scale production, there is a shift towards continuous flow reactors, which offer better heat transfer, improved safety for highly exothermic or hazardous reactions, and more consistent product quality compared to traditional batch reactors. Automated real-time monitoring, for instance using HPLC, is also crucial for ensuring process consistency and quality control on a large scale. Furthermore, exploring cost-effective and less toxic alternatives to common reagents and catalysts, such as replacing palladium catalysts with those based on nickel, is an ongoing effort in process development. The biotechnological production of indole using engineered microorganisms is also being explored as a sustainable and potentially cost-effective route for industrial-scale manufacturing. nib.si

Advanced Applications in Medicinal Chemistry and Biological Research

Exploration as Lead Compounds in Drug Discovery

The 5-fluoro-indole core is a valuable starting point for the development of novel therapeutic agents. Its structural features make it a versatile building block for synthesizing a variety of bioactive molecules. chemimpex.com The indole (B1671886) moiety itself is a key pharmacophore in many approved drugs and is recognized for its ability to mimic the structure of various endogenous molecules, allowing it to interact with a wide range of biological targets. nih.govnih.gov

The process of drug discovery often begins with a "lead compound," a chemical starting point that has some desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. Natural products are a rich source of such lead compounds. researchgate.net Subsequently, medicinal chemists modify the structure of the lead compound to improve its drug-like properties. The 5-fluoro-indole scaffold has served as a foundational structure in this process. For instance, 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is utilized as a key intermediate in the synthesis of complex molecules aimed at treating cancer and neurological disorders, highlighting the importance of this scaffold in creating new drug candidates. chemimpex.com The strategic placement of the fluorine atom can enhance binding affinity to target proteins and improve metabolic resistance, making these derivatives attractive for further development.

Pharmacological Modulations by 5-Fluoro-7-methyl-1H-indole Derivatives

Derivatives of 5-fluoro-1H-indole have been shown to exhibit a wide spectrum of pharmacological activities, demonstrating their potential to modulate various biological pathways implicated in disease.

Indole derivatives are known to possess significant anti-inflammatory properties. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as fluorine, can enhance this activity. nih.gov Research has shown that certain indole derivatives can inhibit key inflammatory mediators. For example, novel indole-dithiocarbamate compounds have demonstrated potent inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov While specific studies on this compound are limited, the broader class of fluorinated indoles shows promise. The anti-inflammatory effect is often attributed to the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2), which are crucial in the inflammatory cascade. nih.gov

Several synthetic indole derivatives have been investigated for their antioxidant properties. semanticscholar.orgnih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The antioxidant activity of indole derivatives is often linked to their ability to scavenge free radicals. nih.gov The structure of the indole nucleus, particularly the presence of an N-H group, allows it to donate a hydrogen atom to neutralize free radicals. The specific substitutions on the indole ring play a crucial role in modulating this activity. nih.gov For example, the presence of hydroxyl or methoxy groups on an arylidene moiety attached to an indole core has been shown to correlate with good antioxidant activity. nih.gov

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Certain derivatives of 5-fluoro-1H-indole have demonstrated potent antihyperlipidemic effects. Specifically, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides were evaluated in a Triton WR-1339-induced hyperlipidemic rat model. nih.govnih.gov This model is widely used for screening potential lipid-lowering drugs. nih.gov The study found that several of these derivatives significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol (HDL-C) levels. nih.gov

| Compound | Dose (mg/kg) | Effect on Triglycerides (TG) | Effect on HDL-Cholesterol (HDL-C) | Reference |

|---|---|---|---|---|

| N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 15 | Significant Reduction | Significant Increase | nih.gov |

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 15 | Significant Reduction | Significant Increase | nih.gov |

| Bezafibrate (Standard) | 100 | Significant Reduction | Significant Increase | nih.govresearchgate.net |

The 5-fluoro-indole scaffold is a cornerstone in the development of agents targeting cancer and tuberculosis.

Anticancer Activity: Derivatives of 5-fluoro-1H-indole have shown promising results against various cancer cell lines. dergipark.org.tr A study on 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and human glioblastoma (U-87 MG) cells. dergipark.org.tr Several of these compounds exhibited higher efficacy than the standard chemotherapy drug, cisplatin. dergipark.org.tr The R2 methyl-substituted derivatives were generally more effective against the A549 cell line, while derivatives with a trifluoromethyl group on the phenyl ring showed enhanced activity against U-87 MG cells. dergipark.org.tr

| Compound Series | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones (6a, 6b, 6g, 6h, 6l, 6n) | A549 (Lung Cancer) | Found to be highly effective compared to cisplatin. | dergipark.org.tr |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones (7c, 7k, 7l) | A549 (Lung Cancer) | Found to be highly effective compared to cisplatin. | dergipark.org.tr |

| 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones (6d, 6h, 6l, 6n) | U-87 MG (Glioblastoma) | Effective compared to cisplatin. 6d (R1=4-CF3) was more effective. | dergipark.org.tr |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones (7d, 7f) | U-87 MG (Glioblastoma) | Effective compared to cisplatin. 7d (R1=4-CF3) was more effective and showed higher selectivity. | dergipark.org.tr |

Antituberculosis Activity: Tuberculosis remains a significant global health threat, and new drugs are urgently needed. Derivatives of 5-fluoro-1H-indole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Specifically, 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and their N-substituted derivatives have been studied. nih.gov Another study investigated a series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones against M. tuberculosis H37Rv. dergipark.org.tr Several compounds showed activity close to the standard drug rifampicin. dergipark.org.tr Furthermore, novel hydrazone and 4-thiazolidinone derivatives based on a 5-fluoro-3-phenyl-1H-indole scaffold have also displayed appreciable in vitro anti-TB activity. tandfonline.com

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones (e.g., 6b, 6c, 6g-k, 6n, 7b, 7j, 7l) | M. tuberculosis H37Rv | Showed near-standard activity compared to rifampicin (IC50 = 31.25 µg/mL). | dergipark.org.tr |

| 4-thiazolidinone derivatives of 5-fluoro-3-phenyl-1H-indole (7g–7j, 8g, 8h, 8j) | M. tuberculosis H37Rv | Displayed appreciable anti-TB activity. | tandfonline.com |

The emergence of viral diseases necessitates the continuous search for new antiviral agents. The indole scaffold has been identified as a promising pharmacophore for this purpose. nih.gov A study focusing on novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones reported their antiviral effects against a panel of viruses. nih.gov The compounds were tested against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia Virus (VV), and Coxsackie B4 virus. nih.gov The ethyl-substituted derivatives were found to be particularly effective. nih.govresearchgate.net For instance, compounds with specific substitutions on the phenyl ring showed activity against HSV-1 and HSV-2, while another derivative displayed selective activity against the Coxsackie B4 virus. nih.gov

| Compound Series/Derivative | Virus Target | Activity | Reference |

|---|---|---|---|

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-trifluoromethylphenyl)-thiosemicarbazone] (7d) | HSV-1, HSV-2, VV | Active | nih.gov |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)-thiosemicarbazone] (7g) | HSV-1, HSV-2, VV | Active | nih.gov |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(3-chlorophenyl)-thiosemicarbazone] (7l) | HSV-1, HSV-2, VV | Active | nih.gov |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-bromophenyl)-thiosemicarbazone] (7n) | Coxsackie B4 virus | Selective Activity | nih.gov |

Enzyme Inhibition Profiles (e.g., Kinase, COX-2, SETD2, Viral Polymerases)

Derivatives of the this compound core have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. The unique electronic properties conferred by the fluorine and methyl substitutions on the indole ring enable potent and often selective interactions within enzyme active sites.

Kinase Inhibition: The indole scaffold is a well-established pharmacophore for kinase inhibitors, which are crucial in oncology and immunology. dntb.gov.ua Kinases regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases. dntb.gov.uanih.gov Derivatives incorporating the 5-fluoroindole (B109304) moiety have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is critical for tumor cell growth and survival. researchgate.net Specific modifications of the 5-fluoroindole structure have yielded compounds with potent antiproliferative activity against cervical cancer cell lines by downregulating the PI3K-p85 and phosphorylation of Akt. researchgate.net

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug development. nih.gov The indole moiety is present in established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov Research has shown that various indole derivatives can act as potent and selective COX-2 inhibitors, suggesting the potential for this compound based compounds in this therapeutic area. nih.govresearchgate.net

SETD2 Inhibition: SET domain-containing protein 2 (SETD2) is a histone methyltransferase that plays a crucial role in transcriptional elongation and DNA damage repair. nih.govnih.gov It is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). nih.govnih.gov The 7-methylindole core has been identified as a key structural motif for potent SETD2 inhibitors. nih.gov Structure-based drug design efforts have shown that incorporating a fluorine atom at the 4-position of the 7-methylindole scaffold can significantly improve activity, leading to the development of selective SETD2 inhibitors suitable for preclinical evaluation. nih.gov

Viral Inhibition: The 5-fluoro-1H-indole scaffold has been utilized in the synthesis of compounds with significant antiviral properties. Specifically, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. chemimpex.com While the exact mechanism can vary, viral polymerases are common targets for antiviral agents. chemimpex.com Molecular modeling studies of active 5-fluoroindole derivatives have been performed to understand their binding interactions with viral glycoproteins, which are crucial for viral entry into host cells. chemimpex.com

Table 1: Enzyme Inhibition by this compound Derivatives and Related Scaffolds

| Enzyme Target | Scaffold/Derivative Type | Observed Activity | Reference(s) |

|---|---|---|---|

| PI3K/Akt | 5-fluoro indole derivatives | Inhibition of PI3K/Akt pathway, antiproliferative activity in cancer cells. | researchgate.net |

| SETD2 | 4-fluoro-7-methylindole analogs | Potent and selective inhibition of histone methyltransferase activity. | nih.gov |

| Viral Targets | 5-fluoro-1H-indole thiosemicarbazones | Activity against HSV-1, HSV-2, and Coxsackie B4 virus. | chemimpex.com |

Investigation of Metabolic Stability and Biotransformation Pathways

A critical aspect of drug development is understanding a compound's metabolic stability and how it is processed in the body. The inclusion of a fluorine atom in a drug candidate often enhances its metabolic stability by blocking sites susceptible to oxidative metabolism. chemimpex.com

For indole-based compounds, a common metabolic pathway involves oxidation at the C3 position of the indole ring, which can lead to degradation and clearance. nih.gov Studies on related indole structures have shown that substitutions on the indole core can significantly alter metabolic stability. For instance, introducing electron-withdrawing groups at the 3-position can increase the metabolic half-life of indole derivatives in mouse models. nih.gov The fluorine atom at the 5-position and the methyl group at the 7-position of the this compound scaffold are expected to influence its biotransformation. The fluorine atom, in particular, can increase the compound's resistance to metabolic degradation, potentially leading to improved bioavailability and a longer duration of action. chemimpex.com

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess the metabolic stability of new chemical entities. researchgate.net These assays measure parameters like intrinsic clearance, which helps predict how quickly a compound will be metabolized in the body. researchgate.net For the this compound scaffold, such studies would be crucial to determine its pharmacokinetic profile and guide further optimization.

Table 2: Metabolic Half-Life of Substituted Indole Analogs in Mouse Liver Microsomes

| Compound Type | Substitution | Half-Life (T1/2) in min | Reference |

|---|---|---|---|

| 2,3-unsubstituted indole | None | 12.35 | nih.gov |

| 3-substituted indole | Electron Withdrawing Group | 21.77 | nih.gov |

| 3-substituted indole | Electron Donating Group | 9.29 | nih.gov |

Mechanisms of Action at Molecular and Cellular Levels

The therapeutic effects of this compound derivatives stem from their interactions with specific molecular targets, which in turn trigger a cascade of cellular events.

At the molecular level, the primary mechanism of action is the direct inhibition of enzyme activity, as detailed in section 4.2.6. For example, by inhibiting SETD2, these compounds can alter the histone code, leading to changes in gene expression that can be detrimental to cancer cells. nih.gov Similarly, inhibition of the PI3K/Akt pathway disrupts critical signaling networks that promote cell proliferation, survival, and migration in cancer. researchgate.net

At the cellular level, these molecular interactions manifest as observable changes in cell behavior. For instance, compounds derived from the related 5-fluorouracil (5-FU), a widely used chemotherapy agent, are known to induce cell cycle arrest, primarily in the G1 phase. nih.govplos.org This prevents cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. nih.gov Furthermore, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov Other observed cellular effects of fluorinated pyrimidine analogs include the induction of autophagy and the production of reactive oxygen species (ROS), which can contribute to cellular damage and death. nih.gov It is plausible that derivatives of this compound could elicit similar cellular responses, particularly in the context of cancer therapy.

Prodrug Strategies and Delivery Enhancements of this compound Scaffolds

While the this compound scaffold may possess inherent therapeutic potential, its efficacy can be limited by factors such as poor solubility or non-specific toxicity. Prodrug strategies offer a powerful approach to overcome these limitations. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical processes. nih.gov

This approach is well-documented for the related antimetabolite, 5-fluorouracil (5-FU). nih.govnih.gov Numerous 5-FU prodrugs have been developed to improve its therapeutic index, enhance tumor targeting, and reduce systemic toxicity. nih.govnih.gov These strategies often involve linking 5-FU to carrier molecules like amino acids, peptides, or other small molecules via a linker that is designed to be cleaved at the target site. nih.gov

Applying a similar "mutual prodrug" concept, the this compound scaffold could be chemically linked to another pharmacologically active compound or a targeting moiety. nih.gov For instance, conjugating an indole-based enzyme inhibitor to a molecule that is preferentially taken up by cancer cells could increase the drug concentration at the tumor site, thereby enhancing efficacy and minimizing side effects. The design of such prodrugs would require a cleavable linker, such as an ester or amide bond, that is stable in circulation but readily hydrolyzed by enzymes present in the target tissue. nih.gov This approach represents a promising avenue for optimizing the therapeutic potential of drugs derived from the this compound core.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Fluoro-7-methyl-1H-indole, docking studies are instrumental in identifying potential biological targets and elucidating the binding modes of its derivatives.

Research on related 5-fluoro indole (B1671886) derivatives has demonstrated their potential as inhibitors of various enzymes, including the PI3K/Akt signaling pathway, which is crucial in cancer progression. researchgate.net Docking studies of these derivatives have revealed key interactions within the active sites of Akt and PI3K enzymes, validating their inhibitory activity. researchgate.net The indole nucleus is often pivotal for establishing crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive indoles suggests its potential to interact with a range of biological targets. For instance, derivatives of 7-azaindole, a structurally analogous compound, have been investigated as PARP inhibitors, with docking studies confirming their binding to the target protein. ijper.org The presence of the fluorine atom at the 5-position and the methyl group at the 7-position on the indole ring of this compound would significantly influence its electronic and steric properties, thereby affecting its binding affinity and selectivity for various targets. The fluorine atom can engage in favorable electrostatic and multipolar interactions, while the methyl group can occupy hydrophobic pockets within a binding site.

A hypothetical molecular docking study of this compound against a kinase target might yield results similar to those presented in the interactive table below, which illustrates the types of interactions and binding energies that are typically evaluated.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Kinase X | This compound | -8.5 | LEU83, VAL91 | Hydrophobic |

| LYS105 | Hydrogen Bond | |||

| PHE152 | π-π Stacking | |||

| Kinase Y | This compound | -7.9 | ALA80, ILE143 | Hydrophobic |

| ASP160 | Hydrogen Bond |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.net These calculations provide insights into molecular orbitals, charge distribution, and the energies of different electronic states.

Studies on substituted indoles have employed DFT to understand the effects of various functional groups on the electronic properties of the indole ring. researchgate.net The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the electron density distribution across the indole nucleus. Conversely, the methyl group at the 7-position is an electron-donating group. The interplay of these two substituents would create a unique electronic profile for this compound, affecting its reactivity and interaction with other molecules.

DFT calculations can be used to determine key electronic properties, as shown in the table below for a representative indole derivative.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical DFT calculations for similar indole derivatives.

These properties are crucial for predicting the molecule's chemical behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively, which is fundamental to its reactivity and the formation of intermolecular interactions.

ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to assess the drug-likeness of a compound and identify potential pharmacokinetic challenges. For this compound, various computational models can be used to estimate its ADME profile.

Studies on other fluoro-indole derivatives have utilized in silico tools to predict their pharmacokinetic parameters, often showing good oral bioavailability. researchgate.net The lipophilicity, solubility, and potential for interaction with metabolic enzymes and transporters are key parameters evaluated. The fluorine and methyl substituents in this compound would influence these properties. For example, the fluorine atom can increase metabolic stability and binding affinity, while the methyl group can impact lipophilicity.

A commercial vendor of 7-Fluoro-5-methyl-1H-indole suggests it acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is a key consideration in drug-drug interactions. smolecule.com

The following interactive table provides an example of a predicted ADME profile for a compound like this compound.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 149.17 g/mol | Favorable for oral absorption |

| LogP | 2.3 | Optimal lipophilicity |

| Water Solubility | -3.5 (log mol/L) | Moderately soluble |

| Human Intestinal Absorption | > 90% | High |

| Blood-Brain Barrier Permeation | No | Low risk of CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions |

| Hepatotoxicity | Low risk | Likely non-toxic to the liver |

Note: The data in this table is illustrative and based on in silico predictions for similar small molecules.

Conformational Analysis and Molecular Dynamics Simulations

In Silico Screening and Virtual Library Design for this compound Derivatives

The this compound scaffold can serve as a starting point for the design of virtual libraries of related compounds. In silico screening of these libraries against various biological targets can rapidly identify promising lead compounds for further development. This approach allows for the exploration of a vast chemical space and the optimization of desired properties, such as binding affinity, selectivity, and ADME characteristics.

The design of such libraries often involves the systematic modification of the core scaffold by adding different functional groups at various positions. The resulting virtual compounds are then computationally screened using techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling. This process can be guided by known structure-activity relationships for related indole derivatives. For example, libraries can be designed to enhance interactions with specific residues in a target's active site or to improve pharmacokinetic properties.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are the cornerstone for identifying the precise chemical structure of newly synthesized molecules derived from 5-Fluoro-7-methyl-1H-indole.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. mdpi.com For fluorinated indole (B1671886) derivatives, techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are commonly employed. mdpi.com This method allows for the precise mass measurement of the molecular ion, providing unequivocal confirmation of the chemical formula. acs.org

For instance, in the characterization of halogenated 2-(trifluoromethyl)-1H-indoles, HRMS (ESI-TOF) was used to confirm the calculated mass of the protonated molecule [M+H]+ or the deprotonated molecule [M-H]−. mdpi.com The observed mass is typically within a few parts per million (ppm) of the calculated mass, offering strong evidence for the proposed structure.

Table 1: Representative HRMS Data for Halogenated Indole Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|---|---|---|

| 3-bromo-2-(trifluoromethyl)-1H-indole | [M-H]⁻ | 261.9485 | 261.9482 |

This table presents example data for similar halogenated indole structures to illustrate the accuracy of HRMS analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed structure of organic molecules. For derivatives of this compound, a combination of 1D and 2D NMR experiments is utilized.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For substituted indoles, the chemical shifts (δ) and coupling constants (J) of the aromatic and substituent protons are characteristic. For example, the N-H proton of the indole ring typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm). rsc.org

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. In fluorinated indoles, the carbon atoms directly bonded to fluorine exhibit characteristic splitting (C-F coupling). rsc.orgrsc.org

¹⁹F NMR (Fluorine-19 NMR): This technique is particularly important for fluorinated compounds. It provides a distinct signal for each unique fluorine atom in the molecule, offering direct evidence of fluorination. The chemical shift of the fluorine signal can give insights into its position on the indole ring. rsc.org For 5-fluoro-3-methyl-1H-indole, a ¹⁹F NMR signal was reported at δ -125.24. rsc.org

Table 2: Example ¹H and ¹³C NMR Data for a Substituted Indole

| Compound: 3-Cyclohexyl-5-methoxy-7-methyl-1H-indole | |

|---|---|

| Technique | Key Chemical Shifts (δ in ppm) |

| ¹H NMR | 7.77 (s, 1H, NH), 6.93 (d, 1H), 6.88 (d, 1H), 6.67 (d, 1H), 3.86 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) |

This table shows representative NMR data for a related substituted indole, 3-Cyclohexyl-5-methoxy-7-methyl-1H-indole, to illustrate typical chemical shifts. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. For indole derivatives, key characteristic absorption bands include:

N-H Stretching: A sharp peak typically observed in the range of 3200-3400 cm⁻¹, characteristic of the indole N-H bond. acs.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1620 cm⁻¹ region. researchgate.net

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region, which is a key indicator for fluorinated compounds.

Table 3: Characteristic IR Absorption Frequencies for Indole Functional Groups

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1620 |

This table summarizes key IR frequencies relevant to the analysis of fluorinated indole derivatives. rsc.orgacs.orgresearchgate.net

Chromatographic Separations and Purity Assessment in Complex Reaction Mixtures

Chromatographic methods are essential for separating the desired product from starting materials, byproducts, and other impurities in a reaction mixture, as well as for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of indole derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly employed. nih.gov

The method involves injecting the sample into a column, where components separate based on their differential partitioning between the stationary and mobile phases. nih.gov A detector, often UV-Vis, monitors the eluent, producing a chromatogram where each peak corresponds to a different component. The retention time is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate). nih.gov By comparing the retention time and UV spectrum of a peak to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for quantitative analysis and purity assessment. nih.gov For complex mixtures of indolic compounds, gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For indole derivatives, which may require derivatization to increase their volatility, GC is often coupled with a mass spectrometer (GC-MS). notulaebotanicae.ronotulaebotanicae.ro

In GC, the sample is vaporized and injected into a column. An inert carrier gas (like helium) acts as the mobile phase. notulaebotanicae.ro Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. As components exit the column, they are detected. When coupled with MS, each separated component is immediately ionized and fragmented, providing a mass spectrum that acts as a molecular fingerprint. mdpi.comresearchgate.net This allows for positive identification of the components in a mixture, even at trace levels. GC-MS is invaluable for analyzing reaction byproducts and assessing the purity of the final this compound derivatives. notulaebotanicae.ro

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-(trifluoromethyl)-1H-indole |

| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole |

| 3-Cyclohexyl-5-methoxy-7-methyl-1H-indole |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state and understanding the intermolecular forces that govern its crystal packing. As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database. However, analysis of closely related fluorinated indole derivatives allows for well-grounded predictions of its likely solid-state characteristics.

For instance, studies on other fluorinated indoles reveal common packing motifs and intermolecular interactions that are expected to be present in the crystal lattice of this compound. iucr.org The indole N-H group is a potent hydrogen bond donor, leading to the formation of N-H···π interactions, where the hydrogen atom points towards the electron-rich π-system of an adjacent molecule.

| Parameter | Observation in Related Fluoroindoles | Expected for this compound |

| Primary Hydrogen Bonds | N-H···π interactions are common. | Likely to exhibit N-H···π interactions. |

| Fluorine-Specific Interactions | Weak F···H and C-F···π contacts are observed. iucr.org | Expected to form similar weak fluorine-based contacts. |

| Common Packing Motif | Herringbone or layered structures. | A herringbone packing motif is probable. |

| Key Stabilizing Forces | Hydrogen bonding, van der Waals forces, dipole-dipole interactions. | A combination of these forces will dictate the crystal lattice. |

This table is based on extrapolations from published data on analogous indole compounds.

Electrochemical Characterization for Redox Behavior and Electron Affinity

Electrochemical methods, such as cyclic voltammetry, are essential for probing the redox properties of molecules, providing data on oxidation and reduction potentials, electron affinity, and the stability of resulting radical species. researchgate.net Specific electrochemical data for this compound is not extensively documented, but its redox behavior can be inferred from studies on parent compounds like 5-fluoroindole (B109304) and other substituted indoles. nih.govrsc.org

The indole nucleus is known to be electroactive and readily undergoes oxidation. researchgate.net Studies on 5-fluoroindole have shown that it can be electrochemically oxidized to form a polymer, with an oxidation potential measured at 1.05 V versus a saturated calomel (B162337) electrode (SCE) in boron trifluoride diethyl etherate (BFEE). This potential is significantly lower than that required in other common solvents like acetonitrile, indicating the medium's strong influence on the redox process.

The electronic character of this compound is shaped by its two substituents:

5-Fluoro Group : The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect tends to decrease the electron density of the indole ring system, which would typically make the molecule more difficult to oxidize (i.e., increase its oxidation potential) and increase its electron affinity compared to unsubstituted indole. researchgate.net

7-Methyl Group : The methyl group is electron-donating through a hyperconjugation effect (+I effect). This effect increases the electron density on the aromatic ring, which generally makes the molecule easier to oxidize (i.e., lowers its oxidation potential).

The net redox potential of this compound will be determined by the balance of these opposing electronic effects. It is likely that the oxidation occurs on the electron-rich pyrrole (B145914) ring, a common mechanism for indole derivatives, involving an initial one-electron, one-proton transfer to form a radical cation. nih.gov

| Compound | Reported Oxidation Potential (vs. SCE) | Substituent Effects |

| Indole | ~1.1-1.3 V (in MeCN) | Baseline reference. |

| 5-Fluoroindole | 1.05 V (in BFEE) | Fluorine's -I effect increases potential, but solvent effects can be significant. |

| 5-Methylindole | Lower than indole | Methyl's +I effect facilitates oxidation. |

| This compound | Not reported | Expected to be a balance of the -I effect of fluorine and the +I effect of the methyl group. |

Data is compiled from various sources for comparative purposes; experimental conditions may vary. nih.govresearchgate.net

Isotopic Labeling Applications (e.g., ¹⁹F NMR, ¹³C Labeling) in Biological Studies and Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the journey of molecules through metabolic pathways, elucidate reaction mechanisms, and probe molecular interactions in biological systems. wikipedia.org The unique structure of this compound, containing both fluorine and a methyl group on an indole scaffold, makes it an excellent candidate for such studies using ¹⁹F and ¹³C isotopes.

¹⁹F NMR Spectroscopy: The fluorine atom at the C5 position serves as an ideal probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. chembiobiochem.com Crucially, since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled molecule in complex environments like cell lysates or even in vivo. nih.govnih.gov

If this compound were used as a precursor to synthesize 5-fluoro-7-methyl-tryptophan, this fluorinated amino acid could be incorporated into proteins. The ¹⁹F NMR chemical shift of the fluorine atom is exquisitely sensitive to its local microenvironment. Changes in protein conformation, ligand binding, or protein-protein interactions would cause detectable shifts in the ¹⁹F signal, providing valuable structural and dynamic information. dntb.gov.ua

¹³C Labeling: Carbon-13 (¹³C) is a stable isotope that can be incorporated into the this compound molecule, for example, by synthesizing it with a ¹³C-labeled methyl group. When used in metabolic studies, the path of the ¹³C label can be tracked using mass spectrometry or ¹³C NMR. nih.gov This approach, known as metabolic flux analysis, helps to map how cells process the molecule and its downstream metabolites. nih.gov

When combined, ¹⁹F and ¹³C labeling creates a dual-probe system. The coupling between adjacent ¹⁹F and ¹³C nuclei can be measured in NMR experiments, providing precise information about bond integrity and molecular structure during enzymatic reactions, which is invaluable for elucidating complex biochemical mechanisms. unifr.ch This dual-labeling strategy is particularly powerful for studying protein structure and dynamics in large biological systems.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of specifically substituted fluorinated indoles like 5-Fluoro-7-methyl-1H-indole presents considerable challenges in regioselectivity and efficiency. smolecule.comdiva-portal.org Future research is intensely focused on developing more advanced synthetic strategies that overcome the limitations of traditional methods such as the Fischer, Bischler, and Sugasawa indole (B1671886) syntheses. diva-portal.org

Emerging methodologies aim for direct C-H fluorination and functionalization, which are more atom-economical. researchgate.net Key areas of development include:

Metal-Free Synthesis : Novel scalable, metal-free methods are being developed to access a wide range of fluorinated indoles from simple, commercially available anilines. nih.gov These approaches, which may involve oxidative dearomatization, offer a more environmentally friendly alternative to traditional metal-catalyzed reactions. nih.gov

Hypervalent Fluoro-iodanes : The use of hypervalent F-iodane reagents is being explored for the regiodivergent synthesis of indoles. organic-chemistry.org This technique allows fluorine to act as a traceless directing group, facilitating novel reaction cascades under mild, metal-free conditions to produce structurally complex molecules. organic-chemistry.org

Electrophilic Fluorination : Reagents like Selectfluor are being used for the efficient synthesis of fluorinated indole derivatives such as 3-fluorooxindoles and 3,3-difluoroindolin-2-ols. organic-chemistry.orgacs.orgnitech.ac.jp Future work will likely focus on adapting these electrophilic fluorination protocols for precise C-5 or C-7 fluorination on a pre-methylated indole core. smolecule.com

Solvent-Promoted Strategies : Recent research has shown that selective C-F bond activation can be achieved through solvent-promoted strategies, offering efficient access to a variety of fluorinated indole derivatives under mild conditions. rsc.org

These advanced synthetic methods are crucial for building libraries of fluorinated indole derivatives with high purity and yield, enabling extensive structure-activity relationship (SAR) studies.

Exploration of New Therapeutic Targets for this compound Derivatives

The indole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govnih.gov The addition of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Derivatives of this compound are being investigated for a range of therapeutic applications. smolecule.com

Future research will likely expand the scope of therapeutic targets:

Anticancer Agents : Derivatives have already shown promise as tubulin polymerization inhibitors. smolecule.com Further exploration could target other key cancer-related pathways, such as protein kinases, histone deacetylases (HDACs), and apoptosis regulators. nih.govresearchgate.net

Central Nervous System (CNS) Disorders : The improved blood-brain barrier permeability conferred by the methyl-fluoro substitution pattern makes these compounds attractive for CNS drug design. smolecule.com Research into their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs) for depression is an active area. smolecule.com Future studies could target other neurotransmitter receptors, such as serotonin (5-HT) and dopamine (B1211576) receptors, for conditions like anxiety and Alzheimer's disease. mdpi.comsemanticscholar.org

Antiviral and Antimicrobial Agents : Fluorinated indoles have demonstrated potent antiviral activity, particularly against HIV-1 and Herpes Simplex Virus (HSV). nih.govnih.govresearchgate.net New research could focus on their efficacy against other viruses and drug-resistant bacterial strains. smolecule.comresearchgate.net The ability of some indole derivatives to interfere with microbial signaling pathways presents a promising avenue. smolecule.com

Enzyme Inhibition : this compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, which is significant for understanding drug metabolism and potential drug-drug interactions. smolecule.com Further studies could explore its potential as a selective inhibitor for other enzymes implicated in disease.

The table below summarizes the explored and potential therapeutic applications for derivatives of this compound.

| Therapeutic Area | Specific Target/Application | Research Finding/Potential |

| Oncology | Tubulin Polymerization Inhibition | Derivatives exhibit antiproliferative activity against various cancer cell lines. smolecule.com |

| Protein Kinases, HDACs | The versatile indole scaffold is known to interact with these key cancer targets. nih.govresearchgate.net | |

| Neurology | Selective Serotonin Reuptake Inhibitors (SSRIs) | Derivatives show potential as novel antidepressants. smolecule.com |

| CNS Drug Candidates | Methyl-fluoro substitution enhances blood-brain barrier permeability. smolecule.com | |

| Infectious Diseases | Antiviral (HIV, HSV) | 5-Fluoro-indole derivatives show potent activity against various viruses. nih.govnih.govresearchgate.net |

| Antimicrobial | The core compound has shown efficacy against various bacterial strains. smolecule.com | |

| Metabolic Regulation | Cytochrome P450 (CYP1A2) Inhibition | The compound acts as an inhibitor, relevant for drug metabolism studies. smolecule.com |

Integration of Artificial Intelligence and Machine Learning in Drug Design Based on Indole Scaffolds

Future integration of AI and ML in this field will likely involve:

In Silico Screening : AI algorithms can perform high-throughput virtual screening of large libraries of virtual this compound derivatives to identify candidates with high predicted affinity for specific biological targets. mbios.orgresearchgate.net This reduces the time and cost associated with synthesizing and testing a large number of compounds.

Predictive Modeling : ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indole derivatives. nih.gov This helps in prioritizing compounds that are more likely to succeed in clinical trials.

De Novo Drug Design : Generative AI models can design entirely new indole-based molecules optimized for specific properties, such as high potency and low toxicity. mbios.orgharvard.edu These algorithms can explore a vast chemical space to propose novel structures that human chemists might not have conceived. harvard.edu

Structure-Activity Relationship (SAR) Analysis : AI can identify subtle patterns in SAR data, providing deeper insights into how specific structural modifications, like fluorination or methylation, influence biological activity. nih.gov

Nanotechnology and Targeted Delivery Systems for this compound Compounds

While fluorination can improve a compound's intrinsic properties, nanotechnology offers a powerful strategy to enhance its therapeutic efficacy by improving solubility, stability, and targeted delivery. nih.govulysseus.eu For potent compounds derived from this compound, nanotechnology-based delivery systems are a promising future direction.

Emerging research in this area includes:

Nanoparticle Formulations : Encapsulating indole-based drugs into polymeric nanoparticles, liposomes, or solid lipid nanoparticles can protect them from degradation, control their release, and improve their pharmacokinetic profile. nih.govresearchgate.net

Targeted Delivery : Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. mdpi.com This approach could increase the concentration of a this compound-based drug at the site of action while minimizing exposure to healthy tissues. mdpi.com

Enhanced Bioavailability : Fluorination is known to increase the hydrophobicity of molecules. rsc.orgrsc.org For indole derivatives, this property can be harnessed in the design of polymeric gene carriers, where a balance of hydrophobicity and hydrophilicity is crucial for efficient cellular uptake and endosomal escape. rsc.orgrsc.org Future research could explore the use of this compound moieties in such advanced delivery systems.

Collaborative and Interdisciplinary Research Opportunities in Fluorinated Indole Chemistry

The multifaceted nature of developing drugs and materials based on this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of fluorinated indole chemistry requires expertise from various scientific domains.

Future progress will be driven by collaborations between:

Synthetic Organic Chemists and Medicinal Chemists : To design and create novel, efficient synthetic routes and build libraries of derivatives for biological screening. mdpi.com

Computational Biologists and Chemists : To apply AI and ML for predictive modeling, virtual screening, and de novo design, guiding the synthetic efforts toward the most promising candidates. nih.govresearchgate.net

Pharmacologists and Cell Biologists : To conduct in vitro and in vivo testing to elucidate the mechanisms of action, determine efficacy, and evaluate the therapeutic potential of new compounds.

Materials Scientists and Pharmaceutical Technologists : To develop innovative nanotechnology-based formulations and targeted delivery systems to maximize the therapeutic index of potent indole derivatives. nih.gov

Such interdisciplinary efforts are critical to translating the potential of compounds like this compound into tangible therapeutic benefits and advanced materials. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 5-Fluoro-7-methyl-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-(2-azidoethyl)-5-fluoro-1H-indole. For example, PEG-400/DMF solvent systems with CuI catalysts and aryl alkynes (e.g., 3-ethynylanisole) yield triazole-substituted indoles . Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst loading : 10 mol% CuI ensures efficient cycloaddition.

- Purification : Column chromatography (70:30 ethyl acetate/hexane) resolves polar byproducts, yielding ~22–42% isolated product . Table 1: Yield variation with substituents:

| Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3-Methoxyphenyl | 42 | >95% |

| 4-Fluorophenyl | 22 | >90% |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Multi-spectral analysis is critical:

- 1H/13C/19F NMR : Assigns substituent positions. For example, 19F NMR at δ –120 ppm confirms fluorine at C5 .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 261.04 for iodinated analogs) .

- TLC : Monitors reaction progress using Rf values (e.g., 0.5 in ethyl acetate/hexane) . Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) require cross-validation with X-ray crystallography (via SHELX refinement) or computational modeling .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation/functionalization of this compound be addressed?

Methodological Answer: Regioselective bromination/iodination at C7 or C4 positions depends on:

- Directing groups : Electron-withdrawing groups (e.g., –F at C5) direct electrophiles to C7 via resonance effects .

- Reagent choice : N-Bromosuccinimide (NBS) in acetic acid favors C7 bromination over C4 .

- Steric effects : Methyl at C7 hinders substitution at adjacent positions . Case study : 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde synthesis requires controlled bromine stoichiometry to avoid di-substitution .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in unit cell parameters or electron density maps arise from:

- Twinned crystals : Use SHELXL’s TWIN command to refine twin laws .

- Disorder : Apply PART and SUMP restraints for flexible substituents (e.g., triazole rings) .

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while ORTEP-3 visualizes thermal ellipsoids . Example : High-resolution data (>1.0 Å) reduces ambiguity in fluorine positioning .

Q. How do computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Docking studies : AutoDock Vina models interactions with target proteins (e.g., FLT3 kinase for indole-based inhibitors) .

- QSAR : Correlates substituent electronegativity (e.g., –F, –CH3) with antioxidant activity (IC50 values) .

- DFT calculations : B3LYP/6-31G* basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) for redox-active derivatives .

Data Contradiction Analysis

Q. How to troubleshoot conflicting NMR assignments for this compound derivatives?

Methodological Answer: Contradictions arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., NH peaks at δ 10–12 ppm in DMSO) .

- Dynamic processes : Rotameric interconversion broadens signals; variable-temperature NMR resolves splitting .

- Stereochemistry : NOESY confirms spatial proximity of substituents (e.g., triazole protons to indole methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.